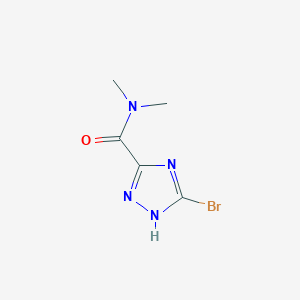

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWBHDINAPRNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NNC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501219596 | |

| Record name | 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228553-15-8 | |

| Record name | 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228553-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination via Direct Halogenation of Triazole Precursors

- Starting from 1H-1,2,4-triazole derivatives, bromination is performed using bromine or NBS in the presence of catalysts or under light to facilitate selective substitution at the 3-position.

- This method is widely used due to its simplicity and availability of reagents.

Carboxamide Formation and Methylation

- The carboxamide group can be introduced by reaction of the corresponding triazole carboxylic acid or ester with dimethylamine or via amide bond formation using coupling agents.

- Subsequent methylation of the amide nitrogen is carried out as described above.

Industrial and Scale-up Considerations

- Continuous Flow Reactors: For industrial synthesis, continuous flow methods are employed to improve safety and reaction control during bromination and methylation steps.

- Automated Systems: Automated reagent addition and temperature control optimize yield and reproducibility.

- Safety: Brominated compounds require careful handling due to toxicity and reactivity; inert atmosphere and proper ventilation are essential.

Research Findings and Optimization Data

| Parameter | Observations/Findings |

|---|---|

| Bromination Temperature | Lower temperatures (-10 to 0 °C) favor regioselectivity and reduce side reactions. |

| Solvent Choice | Polar aprotic solvents (DMF, acetonitrile) enhance bromination efficiency and methylation rates. |

| Methylating Agent | Methyl iodide provides higher yields but is more toxic; dimethyl sulfate is a safer alternative with slightly lower yields. |

| Reaction Time | Bromination completes within 1–3 hours; methylation requires 4–24 hours depending on temperature. |

| Purification | Recrystallization preferred over chromatography for scalability. |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | NBS, acetonitrile, 0 °C | 3-Bromo-1H-1,2,4-triazole-5-carboxamide | 80–90 | High regioselectivity |

| 2 | N,N-Dimethylation | Methyl iodide, K2CO3, DMF, 25–80 °C | This compound | 70–90 | Careful control of methylation |

| 3 | Purification | Recrystallization from ethyl acetate | Pure final compound | >98 | Suitable for scale-up |

Additional Notes on Related Compounds and Mechanistic Insights

- Bromine substitution at the 3-position enhances the compound's reactivity towards nucleophilic substitution, enabling further derivatization.

- N,N-Dimethylation of the carboxamide nitrogen influences solubility and biological activity.

- The preparation methods align with those used for similar brominated triazole derivatives, as reported in recent synthetic organic chemistry literature and patents.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands, along with bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted triazole, while coupling reactions can produce biaryl or alkyne-linked derivatives .

Scientific Research Applications

3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or infectious diseases.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

Biological Studies: It serves as a probe or ligand in studies involving enzyme inhibition or receptor binding.

Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules

Mechanism of Action

The mechanism of action of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the triazole ring are key structural features that contribute to its binding affinity and specificity. The compound’s interaction with molecular targets can lead to changes in cellular processes, such as signal transduction or gene expression .

Comparison with Similar Compounds

Key Research Findings

Synthetic Feasibility : The target compound’s synthesis likely follows amide bond formation strategies similar to other triazole-carboxamides, though bromination steps may require optimization .

Biological Superiority: Brominated triazoles are hypothesized to outperform non-halogenated analogues in enzyme inhibition and antimicrobial activity due to halogen bonding .

Metabolic Considerations : The dimethyl groups may reduce N-demethylation rates, enhancing metabolic stability compared to methyl or ethyl analogues .

Biological Activity

3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (CAS No. 1228553-15-8) is a heterocyclic compound belonging to the triazole family. Its structure includes a bromine atom at the 3-position and a dimethylamino group, which contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and agricultural sciences.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its reactivity, while the dimethylamino group contributes to its binding affinity. This compound has been shown to modulate several biochemical pathways by inhibiting specific enzymes or acting as a receptor ligand.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Activity : The compound has shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : It also demonstrates antifungal properties against pathogens like Candida albicans.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The following table summarizes some findings:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 13.62 ± 0.86 | |

| MGC-803 | 3.05 ± 0.29 | |

| HCT-116 | 11.57 ± 0.53 | |

| AGS | 2.63 ± 0.17 |

These results indicate that the compound has potential as an anticancer agent due to its ability to inhibit cell proliferation in various cancer models.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity:

- Bromine Substitution : The bromine atom at the 3-position plays a crucial role in increasing the compound's reactivity and interaction with biological targets.

- Dimethylamino Group : This group enhances solubility and bioavailability, contributing to the overall efficacy of the compound.

Study on Anticancer Activity

In a study published in MDPI, researchers synthesized various triazole derivatives, including this compound, and evaluated their anticancer properties. The results indicated that modifications at the triazole ring significantly influenced cytotoxicity against cancer cell lines. The compound exhibited promising results comparable to established anticancer agents like 5-fluorouracil .

Evaluation of Antimicrobial Properties

A comprehensive evaluation of the antimicrobial activity of triazole derivatives highlighted the effectiveness of compounds similar to this compound against resistant bacterial strains . This study emphasized the potential for developing new antimicrobial agents from triazole derivatives.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves bromination of a pre-functionalized triazole core. For example, introducing the bromo group at the 3-position via electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in a polar aprotic solvent like DMF or acetonitrile. The dimethylcarboxamide group is often introduced through nucleophilic acyl substitution or coupling reactions (e.g., using DCC/DMAP). Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- 1H/13C NMR : The triazole ring protons appear as singlet(s) near δ 7.5–8.5 ppm. The N,N-dimethyl group shows two singlets at δ 3.0–3.2 ppm (6H). The bromine substituent deshields adjacent carbons, observable in 13C NMR (C-3 at ~110–120 ppm).

- IR : Stretching vibrations for the carboxamide C=O appear at ~1650–1680 cm⁻¹.

- MS : Molecular ion peaks ([M+H]+) align with the molecular formula C₅H₇BrN₄O (theoretical MW: 233.04 g/mol). Fragmentation patterns should reflect loss of Br (~80 Da) and CO groups .

Q. What are the primary biological screening assays for this compound, and how are its pharmacokinetic properties assessed?

Initial screens include:

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Solubility/logP : Shake-flask method with HPLC quantification.

Metabolic stability is assessed via liver microsome assays, while plasma protein binding is measured using equilibrium dialysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the electronic structure of this compound?

Single-crystal X-ray diffraction (employing SHELXL ) can determine bond lengths and angles, clarifying resonance effects between the bromine and triazole ring. For example, the Br-C bond length (~1.90–1.95 Å) and planarity of the triazole-carboxamide system can validate computational models (e.g., DFT calculations). Twinning or disorder in crystals may require refinement with SHELXE or Olex2 .

Q. What strategies address contradictions in observed vs. predicted reactivity during substitution reactions at the triazole core?

Discrepancies often arise from steric hindrance (due to the dimethylcarboxamide group) or electronic effects (bromine’s electron-withdrawing nature). Solutions include:

- Alternative leaving groups : Replacing Br with iodide for enhanced nucleophilic displacement.

- Microwave-assisted synthesis : Accelerating reactions to bypass side-product formation.

- Kinetic vs. thermodynamic control : Adjusting temperature and solvent polarity (e.g., DMF vs. THF) to favor desired pathways .

Q. How does this compound function as a ligand in coordination chemistry, and what catalytic applications exist?

The triazole’s nitrogen atoms and carboxamide oxygen can chelate metals (e.g., Ni, Cu). For example:

- Ni-NNC pincer complexes : Synthesized by deprotonating the carboxamide and reacting with NiCl₂·DME. These complexes show catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Luminescent properties : Coordination with lanthanides (e.g., Eu³⁺) for sensor applications.

Characterization via cyclic voltammetry and XANES validates oxidation states and coordination geometry .

Q. What computational methods are used to predict the compound’s interaction with biological targets, and how are these validated experimentally?

- Docking studies : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinase inhibitors).

- MD simulations : GROMACS for stability analysis of ligand-protein complexes.

Experimental validation includes: - SPR (Surface Plasmon Resonance) : Measuring binding affinity (KD).

- Enzyme inhibition assays : IC50 determination against purified targets (e.g., EGFR kinase) .

Q. How can process optimization in large-scale synthesis improve reproducibility while minimizing hazardous byproducts?

- Flow chemistry : Enhances heat/mass transfer for bromination steps, reducing decomposition.

- Green solvents : Replacing DMF with Cyrene or 2-MeTHF.

- In-line analytics : PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.

- Waste mitigation : Bromine scavengers (e.g., Na2S2O3) to neutralize excess Br2 .

Data Contradiction and Theoretical Framework Integration

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic profiling : Assess bioavailability (e.g., rat PK studies) to identify absorption/metabolism issues.

- Prodrug strategies : Modify the carboxamide to enhance membrane permeability.

- Toxicogenomics : RNA-seq to detect off-target effects in animal models .

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.